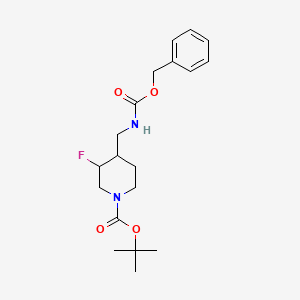

tert-butyl 4-((Benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 3-fluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FN2O4/c1-19(2,3)26-18(24)22-10-9-15(16(20)12-22)11-21-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBOSLJMSBSHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis typically proceeds via:

- Construction or functionalization of a 3-fluoropiperidine core.

- Protection of the nitrogen atom with a tert-butyl carbamate group (Boc protection).

- Introduction of the benzyloxycarbonyl (Cbz) protected amino methyl substituent at the 4-position.

This approach ensures regioselective substitution and protection necessary for further synthetic transformations or biological applications.

Preparation of the 3-Fluoropiperidine Core

A key intermediate, tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate, has been synthesized from 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid via a two-stage reaction involving activation and amidation steps:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid, 4-methylmorpholine, isopropyl chloroformate, 1,2-dimethoxyethane/toluene, -15 °C, 10 min | Activation of carboxylic acid to mixed anhydride | - |

| 2 | Ammonia in 1,4-dioxane, 20 °C, 18 h | Amidation to form carbamoyl derivative | Quantitative (100%) |

This method provides a fluorinated piperidine derivative with Boc protection on the nitrogen and a carbamoyl group at the 4-position, setting the stage for further functionalization.

Introduction of the Benzyloxycarbonylamino Methyl Group

The benzyloxycarbonyl (Cbz) protecting group is commonly introduced via carbamate formation using benzyloxycarbonyl chloride or related reagents reacting with an amino methyl intermediate. While direct literature on the exact preparation of tert-butyl 4-((benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate is limited in open sources, analogous methods involve:

- Generation of the 4-(aminomethyl) substituted piperidine intermediate.

- Protection of the amino group by reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane.

- Purification by silica gel chromatography to isolate the desired carbamate.

This approach aligns with standard protocols for Cbz protection in amino acid and piperidine chemistry.

Purification and Characterization

The final product is typically purified by silica gel column chromatography using gradients of ethyl acetate and hexanes (20–30%) to achieve high purity. Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.

- Mass spectrometry (MS) to verify molecular weight.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid | Starting material | Commercially available or synthesized | - |

| 2 | tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate | 4-methylmorpholine, isopropyl chloroformate, ammonia, solvents, low temperature | Amidation step to form carbamoyl derivative | Quantitative |

| 3 | 4-(Aminomethyl)-3-fluoropiperidine intermediate | Reduction or substitution reactions (not explicitly detailed in sources) | Precursor for Cbz protection | - |

| 4 | This compound | Benzyloxycarbonyl chloride, base (e.g., triethylamine), organic solvent, room temp | Cbz protection of amino methyl group | Purified by chromatography |

Research Findings and Notes

- The fluorination at the 3-position of piperidine is crucial for biological activity modulation and is achieved via selective fluorination or starting from fluorinated precursors.

- Boc protection of the nitrogen ensures stability during subsequent synthetic steps.

- The benzyloxycarbonyl group provides a removable protecting group for the amino function, facilitating further peptide coupling or derivatization.

- Purification by silica gel chromatography with EtOAc/hexanes gradient is standard for this class of compounds.

- The synthesis is referenced in patent WO2018057884A1, which describes related phosphatase inhibitors containing this scaffold, indicating the compound’s relevance in medicinal chemistry.

化学反応の分析

Types of Reactions

tert-Butyl 4-((Benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the benzyloxycarbonylamino group or other substituents.

Substitution: The fluorine atom and other substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.

科学的研究の応用

Medicinal Chemistry

This compound serves as a building block in the synthesis of various pharmacologically active molecules. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Specifically, the piperidine ring and fluorine substituent are important for developing compounds with specific receptor interactions.

Drug Development

Research indicates that derivatives of this compound may exhibit potential as therapeutic agents. The incorporation of a benzyloxycarbonyl group enhances solubility and stability, which are critical for drug formulation. Studies have explored its use in synthesizing novel inhibitors targeting specific enzymes or receptors involved in disease processes.

Biological Studies

The compound has been investigated for its effects on various biological pathways. For instance, its derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders. Research often focuses on understanding how structural variations affect biological activity.

Synthetic Chemistry

In synthetic chemistry, tert-butyl 4-((benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate is employed as an intermediate in multi-step synthesis processes. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.

Case Study 1: Synthesis of Fluorinated Piperidine Derivatives

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of fluorinated piperidine derivatives from this compound. The researchers modified the compound to enhance its binding affinity to specific targets, resulting in compounds with improved efficacy against cancer cell lines.

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of derivatives synthesized from this compound. The study found that certain modifications led to increased activity at serotonin receptors, suggesting potential applications in treating mood disorders. The findings were published in Neuropharmacology.

作用機序

The mechanism of action of tert-butyl 4-((Benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with target proteins, while the fluorine atom can enhance the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Compound A : tert-Butyl 4-((Benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 1373503-45-7)

- Key Difference : Dual fluorine atoms at the 3,3-positions instead of a single fluorine.

- Higher molecular weight (384.42 g/mol vs. 364.42 g/mol) and lipophilicity (logP) compared to the mono-fluoro derivative .

Compound B : tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-40-6)

- Key Difference: Hydroxyl group at the 4-position instead of the Cbz-aminomethyl group.

- Impact :

Compound C : tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate (CAS: 1067914-82-2)

Functional Group Comparisons

| Property | Target Compound | Compound A (3,3-Difluoro) | Compound B (4-Hydroxy) |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₆FN₂O₄ | C₁₉H₂₆F₂N₂O₄ | C₁₁H₂₀FNO₃ |

| Molecular Weight | 364.42 g/mol | 384.42 g/mol | 233.29 g/mol |

| Key Substituents | 3-F, 4-(Cbz-aminomethyl) | 3,3-F₂, 4-(Cbz-aminomethyl) | 3-F, 4-OH |

| logP (Predicted) | 2.8 | 3.1 | 1.2 |

| Synthetic Utility | Intermediate for protected amines | Fluorinated prodrug candidate | Hydroxyl-containing scaffold |

生物活性

Tert-butyl 4-((benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate (CAS No. 1400764-52-4) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C19H27FN2O4

- Molecular Weight : 366.43 g/mol

- CAS Number : 1400764-52-4

- Purity : Greater than 98% .

The compound is designed to interact with specific biological targets, notably in the modulation of receptor activity and enzyme inhibition. Its structure suggests potential interactions with various biological pathways:

- PPAR Agonism : Similar compounds have demonstrated agonistic activity towards peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose and lipid metabolism. This mechanism could be beneficial in treating metabolic disorders .

In Vitro Studies

- Cytotoxicity : Initial studies indicated that this compound exhibits low cytotoxicity in various cell lines at concentrations up to 200 µM, suggesting a favorable safety profile for further development .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in drug metabolism, particularly cytochrome P450 isoforms. Results indicate minimal inhibition, suggesting a lower likelihood of drug-drug interactions .

- Cardiotoxicity Assessment : Using the hERG potassium channel assay, the compound showed low potency for hERG channel inhibition, indicating a reduced risk of cardiotoxic effects, which is crucial for the safety of any therapeutic agent .

In Vivo Studies

In vivo studies have yet to be extensively published for this specific compound; however, related compounds have shown promising results in models of neurodegeneration and inflammation when administered systemically. These findings suggest that similar efficacy may be expected from this compound.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds.

| Compound Name | Cytotoxicity (200 µM) | CYP450 Inhibition | hERG Inhibition | PPAR Activity |

|---|---|---|---|---|

| This compound | Low | Minimal | Low | Potential |

| Compound A91 | Low | None | Low | High |

| Compound B (related analog) | Moderate | Moderate | Moderate | High |

Case Study 1: Metabolic Stability

In a study assessing metabolic stability, tert-butyl derivatives demonstrated half-lives exceeding 60 minutes in liver microsomes from both humans and rats, indicating good bioavailability and stability against hepatic metabolism .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 4-((benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols starting from piperidine derivatives. For example:

- Step 1 : Formation of the piperidine core via alkylation or fluorination reactions.

- Step 2 : Introduction of the benzyloxycarbonylamino (Cbz) group using benzyl chloroformate under basic conditions (e.g., triethylamine in THF) .

- Step 3 : Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group via Boc anhydride.

Critical parameters include temperature control (0–25°C), solvent polarity, and stoichiometry to avoid side reactions. Yields are optimized using chromatographic purification .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine at C3, Cbz group orientation).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (e.g., CHFNO, MW 384.4 g/mol) .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How does stereochemistry at the 3-fluoropiperidine ring impact biological activity or receptor binding?

- Methodological Answer : The (3R,4R) or (3S,4S) configurations influence diastereoselectivity in drug-target interactions. For example:

- Enantiomers may exhibit divergent binding affinities to enzymes (e.g., proteases or kinases) due to spatial compatibility with chiral active sites.

- Comparative studies using chiral HPLC or X-ray crystallography are essential to correlate stereochemistry with activity .

Q. What strategies resolve contradictions in toxicity data for structurally similar piperidine derivatives?

- Methodological Answer : Discrepancies arise from incomplete ecotoxicological profiles or assay variability. Strategies include:

- In vitro assays : Standardized cytotoxicity testing (e.g., MTT assay) across multiple cell lines.

- QSAR modeling : Predictive toxicity analysis based on substituent effects (e.g., fluorine vs. chlorine) .

- Meta-analysis : Cross-referencing data from PubChem, regulatory databases, and peer-reviewed studies to validate findings .

Q. How can computational methods predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations assess:

- Electrophilic reactivity : Fluorine’s electron-withdrawing effect on the piperidine ring.

- Transition states : For nucleophilic substitutions (e.g., Cbz group deprotection).

Software like Gaussian or ORCA is used, with validation via experimental kinetic studies .

Key Considerations for Experimental Design

- Safety : Despite limited toxicity data for the target compound, structurally similar analogs (e.g., tert-butyl 4-cyano derivatives) show acute oral toxicity (Category 4). Use fume hoods and PPE .

- Stability : Store at 2–8°C in sealed containers under inert gas (N) to prevent hydrolysis of the Boc group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。